

Comparative docking studies of benzothiazole derivatives with target proteins.

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Unlocking the Potential of Benzothiazoles: A Comparative Docking Analysis

Researchers are increasingly turning to computational methods to expedite drug discovery. This guide provides a comparative overview of molecular docking studies involving **benzothiazole** derivatives against a range of therapeutic targets. By examining binding affinities and interactions, we can better understand the structure-activity relationships that drive their potential as anticancer, antimicrobial, and neurological agents.

Benzothiazole, a bicyclic heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] In silico docking studies have become an indispensable tool for predicting the binding modes and affinities of novel **benzothiazole** derivatives with various protein targets, thereby rationalizing their observed biological activities and guiding the design of more potent compounds.

Comparative Docking Performance of Benzothiazole Derivatives

The following tables summarize the in silico and in vitro data from several studies, showcasing the performance of various **benzothiazole** derivatives against different protein targets.

Antimicrobial Activity



Benzothiazole derivatives have been investigated as potential antimicrobial agents by targeting essential microbial enzymes.

Compound	Target Protein	Docking Score (kcal/mol)	Experimental Activity (MIC in µg/mL)	Reference
Compound 3	E. coli Dihydroorotase	-	25-100 (vs. E. coli)	[2][4][5]
Compound 4	E. coli Dihydroorotase	-	25-100 (vs. E. coli)	[2][4][5]
Compound 10	E. coli Dihydroorotase	-	Moderate activity	[2][4][5]
Compound 12	E. coli Dihydroorotase	-	Moderate activity	[2][4][5]
Compound BTC-j	DNA Gyrase	-	3.125-12.5	[6]
Compound BTC-r	DNA Gyrase	-	Good potential	[6]
Compound 16b	DHPS	-	IC50: 7.85	[7]
Compound 16c	DHPS	-	MIC: 0.025 mM (vs. S. aureus)	[7]
Hybrid 4b	S. aureus DNA gyrase	High	Potent activity	[1]
Hybrid 4b	Fungal CYP450 14α-demethylase	High	Potent activity	[1]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration. A lower value indicates higher potency.

Anticancer Activity



The anticancer potential of **benzothiazole** derivatives has been explored by targeting key proteins in cancer signaling pathways.

Compound	Target Protein	Docking Score	Experimental Activity (Cell Line)	Reference
Compound 1	p56lck	Competitive Inhibitor	-	[8]
SPZ1, SPZ3, SPZ6, SPZ10, SPZ11	ER-alpha (3ERT)	-123.14 to -165.72 (Mol- dock score)	-	[9]
Benzimidazole- fused derivatives	Aromatase	Potent	MCF-7	[10]
Compound 6b	EGFR (4WKQ)	Superior binding affinity	MCF-7, HCT-116	[11]
Compound 6j	EGFR (6LUD)	Best affinity	MCF-7, HCT-116	[11]
OMS5, OMS14	РІЗКу	-	A549, MCF-7	[12]

EGFR: Epidermal Growth factor Receptor; ER-alpha: Estrogen Receptor alpha; PI3Ky: Phosphoinositide 3-kinase gamma.

Anti-Alzheimer's Activity

Benzothiazole derivatives are also being investigated for their potential in treating neurodegenerative diseases like Alzheimer's by targeting enzymes such as Acetylcholinesterase (AChE).



Compound	Target Protein	Binding Energy (kcal/mol)	Experimental Activity (IC50 in µg/mL)	Reference
Compound 4b	AChE	-11.27	679.896	[13]
Compound 4i	AChE	-11.21	685.236	[13]
Riluzole (Reference)	AChE	-6.6	801.157	[13]
Derivative 3f, 3r, 3t	AChE, Aβ1-42 aggregation	Better than reference	-	[14]
Derivative 4b	Histamine H3 Receptor	-	Ki: 0.012 μM	[15]

AChE: Acetylcholinesterase; Aβ: Amyloid beta. A lower binding energy indicates a more favorable interaction.

Experimental Protocols

A generalized molecular docking workflow was consistently employed across the reviewed studies.

Molecular Docking Protocol

- Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added to the protein structure.
- Ligand Preparation: The 2D structures of the benzothiazole derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed using appropriate force fields.
- Grid Generation: A binding site is defined on the target protein, typically centered on the
 active site occupied by a known inhibitor or endogenous ligand. A grid box is generated
 around this site to define the space for the docking search.

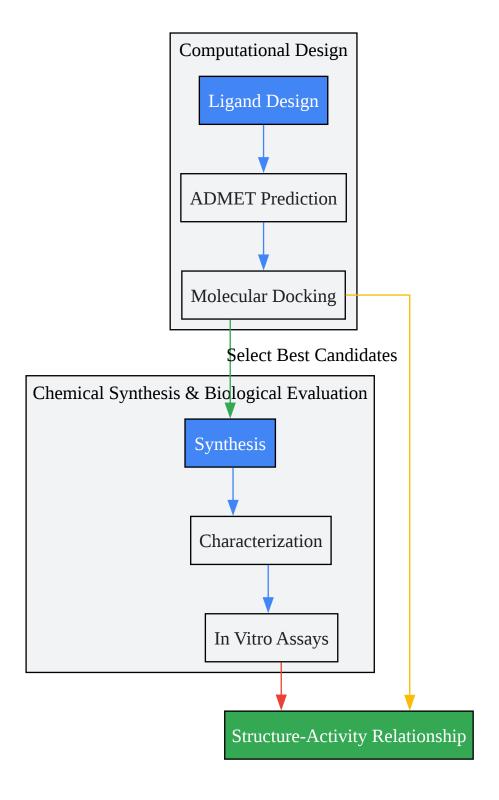


- Docking Simulation: A docking algorithm (e.g., AutoDock Vina, GLIDE) is used to explore possible binding conformations of the ligands within the defined grid. The algorithm scores the different poses based on a scoring function that estimates the binding affinity.[8][10]
- Analysis of Results: The docking results are analyzed to identify the best binding poses for each ligand, characterized by the lowest binding energy or highest docking score. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.[2][4][5]

Visualizing the Process and Pathways

To better understand the logical flow of these research efforts and the biological context, the following diagrams are provided.

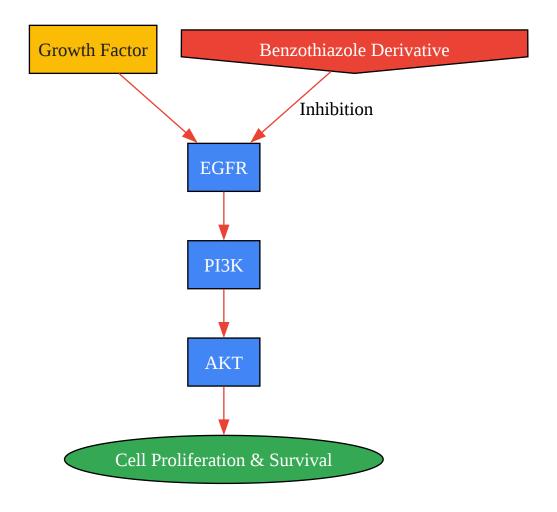




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Experimental Workflow for Docking Studies





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